- Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(1), 169-196

Cas no 937273-29-5 (4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine)

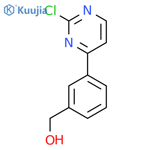

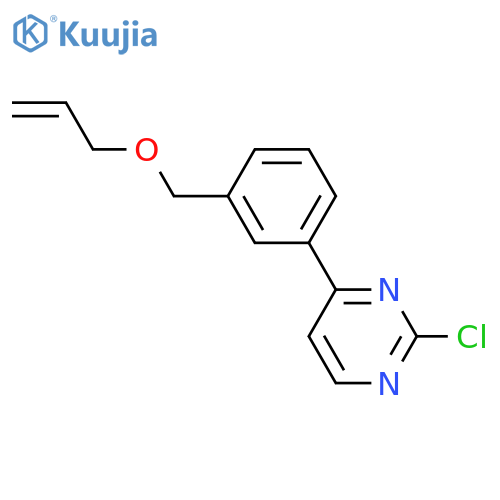

937273-29-5 structure

Produktname:4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

CAS-Nr.:937273-29-5

MF:C14H13ClN2O

MW:260.718822240829

MDL:MFCD29921205

CID:4660284

PubChem ID:53363692

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

- PACR-008

- Pyrimidine, 2-chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]-

- 2-Chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]pyrimidine (ACI)

- SY060678

- DB-105898

- AKOS027336003

- CS-0458780

- 2-chloro-4-[3-(prop-2-enoxymethyl)phenyl]pyrimidine

- SCHEMBL1097452

- SB59544

- F51020

- 4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine

- MFCD29921205

- 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine

- 937273-29-5

-

- MDL: MFCD29921205

- Inchi: 1S/C14H13ClN2O/c1-2-8-18-10-11-4-3-5-12(9-11)13-6-7-16-14(15)17-13/h2-7,9H,1,8,10H2

- InChI-Schlüssel: SFLXQVPCWIHCJQ-UHFFFAOYSA-N

- Lächelt: ClC1N=C(C2C=C(COCC=C)C=CC=2)C=CN=1

Berechnete Eigenschaften

- Genaue Masse: 260.0716407g/mol

- Monoisotopenmasse: 260.0716407g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 5

- Komplexität: 262

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 35Ų

- XLogP3: 3.1

Experimentelle Eigenschaften

- Dichte: 1.182±0.06 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Sehr leicht löslich (0,31 g/l) (25°C),

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10235-5g |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 5g |

¥8259.0 | 2024-07-18 | |

| Chemenu | CM121294-1g |

4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |

937273-29-5 | 95% | 1g |

$362 | 2024-07-19 | |

| eNovation Chemicals LLC | D777058-5g |

4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |

937273-29-5 | 95% | 5g |

$470 | 2024-07-20 | |

| Ambeed | A833797-10g |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 97% | 10g |

$984.0 | 2024-07-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529447-250mg |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 98% | 250mg |

¥1965.00 | 2024-04-24 | |

| Crysdot LLC | CD11009239-5g |

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 97% | 5g |

$982 | 2024-07-19 | |

| Aaron | AR00H29C-250mg |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 250mg |

$75.00 | 2025-02-11 | |

| Aaron | AR00H29C-1g |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 1g |

$188.00 | 2025-02-11 | |

| Aaron | AR00H29C-5g |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |

937273-29-5 | 95% | 5g |

$476.00 | 2025-02-11 | |

| eNovation Chemicals LLC | D777058-25g |

4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |

937273-29-5 | 95% | 25g |

$1430 | 2024-07-20 |

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 12 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and Lymphoma, Journal of Medicinal Chemistry, 2011, 54(13), 4638-4658

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide ; overnight, rt

Referenz

- Preparation of N-macrocyclic pyrimidine derivatives and its application as antiproliferative agents, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 40 °C

Referenz

- First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis, Anti-Cancer Agents in Medicinal Chemistry, 2023, 23(12), 1355-1360

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ; rt; 2 h, 0 - 5 °C; 4 h, 5 °C → 30 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Synthesis of pacritinib hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2015, 46(12), 1269-1273

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Acetonitrile ; overnight, 40 °C

Referenz

- Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2, European Journal of Medicinal Chemistry, 2015, 95, 104-115

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 20 h, rt

Referenz

- Design and Synthesis of Janus Kinase 2 (JAK2) and Histone Deacetlyase (HDAC) Bispecific Inhibitors Based on Pacritinib and Evidence of Dual Pathway Inhibition in Hematological Cell Lines, Journal of Medicinal Chemistry, 2016, 59(18), 8233-8262

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 17 h, rt

Referenz

- Macrocycle compounds as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,

Herstellungsverfahren 10

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Raw materials

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Preparation Products

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Verwandte Literatur

-

Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

937273-29-5 (4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine) Verwandte Produkte

- 1805880-88-9(3-(3-Chloropropyl)-4-methylmandelic acid)

- 1152965-30-4(2-5-amino-3-(2-ethoxyethyl)-1H-pyrazol-1-ylethan-1-ol)

- 1396784-58-9(3-(furan-2-yl)methyl-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

- 823829-98-7(2-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine)

- 1807248-10-7(Methyl 4-chloromethyl-5-cyano-2-(difluoromethyl)phenylacetate)

- 2228653-02-7(1-{1-3-nitro-5-(trifluoromethyl)phenylcyclopropyl}cyclopropan-1-amine)

- 2196194-31-5(1-bromo-2-ethynyl-3-methoxybenzene)

- 2059994-31-7(3a(4H)-Benzofurancarboxylic acid, hexahydro-5-(1-methylethyl)-)

- 1135214-53-7(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid)

- 2393529-45-6(3-(ethenesulfonyl)-N-[4-(1H-pyrrol-2-yl)phenyl]propanamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:937273-29-5)4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

Reinheit:99%

Menge:10g

Preis ($):886.0